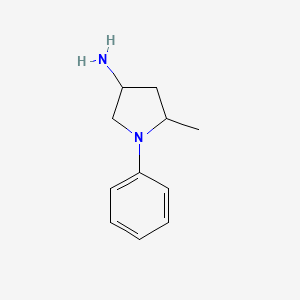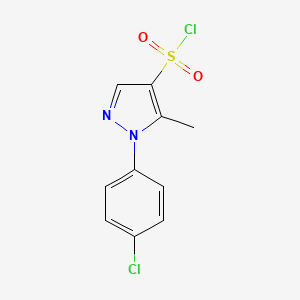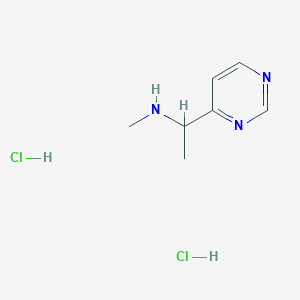
N-Methyl-1-(pyrimidin-4-yl)ethanamine dihydrochloride
Vue d'ensemble
Description
“N-Methyl-1-(pyrimidin-4-yl)ethanamine dihydrochloride” is a chemical compound with the empirical formula C7H13Cl2N3 . It is a solid substance and is used in early discovery research .
Molecular Structure Analysis
The molecular structure of “N-Methyl-1-(pyrimidin-4-yl)ethanamine dihydrochloride” can be represented by the SMILES stringCNC(C)C1=CC=NC=N1.[H]Cl.[H]Cl . This indicates that the molecule consists of a pyrimidine ring attached to an ethanamine group with a methyl group attached to the nitrogen atom. Two chloride ions are also associated with the molecule . Physical And Chemical Properties Analysis
“N-Methyl-1-(pyrimidin-4-yl)ethanamine dihydrochloride” is a solid substance . Its molecular weight is 210.10 . The compound’s InChI key isKOPRNKZXUDJJKZ-UHFFFAOYSA-N .
Applications De Recherche Scientifique
DNA Interaction and Cytotoxicity Studies
N-Methyl-1-(pyrimidin-4-yl)ethanamine dihydrochloride has been utilized in the study of DNA binding and nuclease activity. For instance, Cu(II) complexes of tridentate ligands, including derivatives of N-Methyl-1-(pyrimidin-4-yl)ethanamine dihydrochloride, have shown effective DNA binding propensity and induced minor structural changes in calf thymus DNA. These complexes also demonstrated low toxicity for different cancer cell lines, indicating potential applications in the field of bioinorganic chemistry and cytotoxicity studies (Kumar et al., 2012).
Synthesis of Heteroaryl Ethanamines
The compound has been used in synthesizing a series of heteroaryl ethanamines. A study explored the synthesis of (S)-1-(pyrimidin-4-yl)ethanamines through cyclization of (S)-N-Boc-alanine-derived ynone with N,N-1,3-dinucleophiles, followed by acidolytic removal of the Boc group. This research contributes to the development of novel organic compounds and the exploration of their potential applications in various fields, including medicinal chemistry (Švete et al., 2015).
Anticancer Activity Studies
N-Methyl-1-(pyrimidin-4-yl)ethanamine dihydrochloride has been used in the synthesis of compounds with promising anticancer activity. For example, a study on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide showed marked inhibition against various human cancer cell lines, including colon, lung adenocarcinoma, and gastric cancer. These findings suggest the potential of derivatives of N-Methyl-1-(pyrimidin-4-yl)ethanamine dihydrochloride in developing new anticancer drugs (Huang et al., 2020).
Safety And Hazards
“N-Methyl-1-(pyrimidin-4-yl)ethanamine dihydrochloride” is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It has the hazard statements H302 and H315, indicating that it is harmful if swallowed and causes skin irritation . It also has the hazard statement H319, indicating that it causes serious eye damage .
Propriétés
IUPAC Name |
N-methyl-1-pyrimidin-4-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-6(8-2)7-3-4-9-5-10-7;;/h3-6,8H,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPRNKZXUDJJKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1)NC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride](/img/structure/B1423319.png)
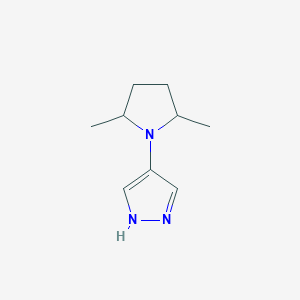
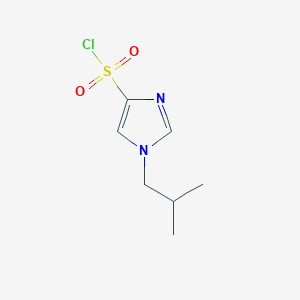

![[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1423324.png)

